N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Space

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide (CAS 951897-82-8) is a fully synthetic, achiral small molecule (C₁₈H₁₃N₅O₂, MW 331.33 g/mol) that integrates a 1-benzoxepine-4-carboxamide core with a meta-tetrazol-1-yl-phenyl substituent via an amide bridge. The compound is catalogued within the ChemDiv screening collection (Compound ID D443-0092) and is offered by multiple specialist suppliers exclusively for non-human research use.

Molecular Formula C18H13N5O2
Molecular Weight 331.335
CAS No. 951897-82-8
Cat. No. B2372000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
CAS951897-82-8
Molecular FormulaC18H13N5O2
Molecular Weight331.335
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C18H13N5O2/c24-18(14-8-9-25-17-7-2-1-4-13(17)10-14)20-15-5-3-6-16(11-15)23-12-19-21-22-23/h1-12H,(H,20,24)
InChIKeyWLSJDDQDDIHVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide (CAS 951897-82-8) – A Structurally Distinct Heterocyclic Amide for Specialized Probe & Screening Applications


N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide (CAS 951897-82-8) is a fully synthetic, achiral small molecule (C₁₈H₁₃N₅O₂, MW 331.33 g/mol) that integrates a 1-benzoxepine-4-carboxamide core with a meta-tetrazol-1-yl-phenyl substituent via an amide bridge . The compound is catalogued within the ChemDiv screening collection (Compound ID D443-0092) and is offered by multiple specialist suppliers exclusively for non-human research use . Its design juxtaposes the oxygen-containing seven-membered oxepine ring—a privileged scaffold associated with PI3K inhibition, GPCR modulation, and ion channel activity—with the tetrazole heterocycle, a recognized carboxylic acid bioisostere that can confer improved metabolic stability and modulated lipophilicity in lead optimization programs [1][2].

Why N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide Cannot Be Simply Replaced by Common Benzoxepine or Tetrazole Analogs in Focused Screening


Substituting N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide with a generic analog from the broader benzoxepine carboxamide family is not advisable without explicit bridging data. The compound occupies a distinct region of chemical space within its annotated class: it bears a meta-tetrazol-1-yl orientation on the phenyl ring, a sterically unencumbered benzoxepine core (no substituents at positions 5, 7, or 8), and a calculated logP of 3.44 . Many catalogued benzoxepine carboxamide analogs (e.g., 7-chloro-N-cyclohexyl, N-benzyl-8-methyl, or 7-bromo-N-(2-hydroxyethyl) derivatives) incorporate halogen, alkyl, or saturated-ring modifications that markedly alter lipophilicity, hydrogen-bonding capacity, and topological polar surface area . Even within tetrazole-phenyl-amide sub-libraries, compounds with alternative core heterocycles (e.g., indole-2-carboxamide or butanamide linkers) diverge sufficiently in scaffold geometry and predicted ADME properties that assumed functional interchangeability would introduce uncontrolled variables into structure-activity relationship (SAR) studies . Direct target engagement or selectivity data for this compound are not yet publicly available, so prospective users must commission comparative profiling against specific project analogs to establish any fitness-for-purpose advantage [1].

Product-Specific Quantitative Differentiation Evidence for N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide


Meta-Tetrazole Substitution Pattern Differentiates from Para-Substituted Tetrazole Analogs in Physicochemical Descriptors

The meta-tetrazole N-1 positional isomerism in the target compound generates a distinct topological polar surface area (tPSA) of 68.72 Ų and six hydrogen-bond acceptors (HBA), compared to the values predicted for a hypothetical para-substituted regioisomer (N-{4-[1H-tetrazol-1-yl]phenyl}-1-benzoxepine-4-carboxamide), which would exhibit an equivalent tPSA but altered charge distribution and dipole moment affecting passive permeability . Meta-substitution has been associated with improved metabolic stability in analogous tetrazole-phenyl-acetamide systems relative to para-substituted counterparts [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Space

Unsubstituted Benzoxepine Core Provides a Lower-Molecular-Weight, Lower-lipophilicity Scaffold Compared to Halo-Alkyl-Substituted Analogs

The target compound lacks the halogen, alkyl, or fused-ring substitutions present on numerous catalogued benzoxepine-4-carboxamide analogs, resulting in a molecular weight of 331.33 g/mol and a calculated logP of 3.44. A structurally related screening compound, 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (MW ≈ 356 g/mol, predicted logP > 4.0), illustrates how a single chlorine substituent increases both mass and lipophilicity, which can reduce ligand efficiency and solubility .

Medicinal Chemistry Lead Optimization Lipophilic Efficiency

Distinct Heterocycle Combination (Benzoxepine + Tetrazole) Offers Pharmacophore Diversity Not Present in Triazole- or Morpholino-Benzoxepine Hybrids

The benzoxepine-4-carboxamide scaffold has been elaborated with various heterocyclic partners, including 1,2,4-triazole (e.g., N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide, CAS 1049119-04-1) and morpholine (e.g., N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide, CAS 924838-76-6). The tetrazole moiety in the target compound differs substantially from triazole in both hydrogen-bonding capability (tetrazole can act as a carboxylic acid bioisostere with a pKa ~4.5–5, while 1,2,4-triazole is more basic with a pKa ~2–3 of its conjugate acid) and metabolic handling [1].

Medicinal Chemistry Pharmacophore Diversity Bioisosteric Replacement

Commercial Availability as a Pre-Plated Screening Compound with Defined Purity Enables Rapid Procurement for High-Throughput Screening

The compound is available from the ChemDiv screening deck (Compound ID D443-0092, 72 mg in stock, 1-week shipping) . It is also listed by BenchChem (Cat. No. B2372000) and other suppliers with typical research-grade purity ≥95% . This contrasts with many benzoxepine-4-carboxamide analogs that require custom synthesis (lead times often 4–8 weeks) or are not pre-formatted for automated liquid handling systems, representing a logistical advantage for time-sensitive screening campaigns.

High-Throughput Screening Compound Acquisition Drug Discovery

Recommended Research and Industrial Application Scenarios for N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide Based on Available Evidence


Primary Hit Identification in High-Throughput Phenotypic or Target-Based Screens Requiring Diverse Heterocyclic Pharmacophores

The combination of a benzoxepine core and a meta-tetrazole group creates a pharmacophore distinct from the more commonly explored triazole- or morpholine-benzoxepine conjugates. In phenotypic screens where novel mechanisms of action are sought—such as antibacterial, anticancer, or anti-inflammatory assays—the inclusion of this compound increases library diversity and the probability of identifying structurally novel hit matter. Its direct procurement from ChemDiv screening decks minimizes upfront synthesis investment .

Lead Optimization Programs Investigating Tetrazole as a Carboxylic Acid Bioisostere within a Benzoxepine Scaffold

The tetrazole moiety is a well-established carboxylic acid surrogate that can enhance metabolic stability while preserving key ionic interactions. Medicinal chemistry teams exploring bioisosteric replacements in benzoxepine-based leads targeting enzymes such as xanthine oxidase or lipid kinases may utilize this compound to probe the impact of tetrazole introduction on potency, selectivity, and ADME parameters. The unsubstituted benzoxepine core provides a clean baseline for SAR exploration before introducing additional substituents [1].

Chemical Probe Development for P2X3/P2X2/3 Receptor Pharmacology Studies

The Roche patent family broadly claims tetrazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists for the treatment of pain and related disorders. While the target compound itself is not specifically exemplified, its structural features align with the Markush formula disclosed in WO 2008/000645. Researchers investigating purinergic signaling may select this compound for in vitro profiling to assess whether the benzoxepine-tetrazole combination confers advantageous receptor subtype selectivity or pharmacokinetic properties relative to the exemplified phenyl-acetamide series [2].

Computational Chemistry and Cheminformatics Model Validation with a Structurally Characterized Heterocyclic Benchmark

The compound's well-defined structure (SMILES, InChI Key, logP, and tPSA computationally characterized) makes it suitable as a validation benchmark for cheminformatics models predicting drug-likeness, passive permeability, or metabolic soft spots of benzoxepine-containing molecules. Its position at the intersection of two privileged scaffold families allows modelers to test the extrapolative power of in silico tools when applied to hybrid chemotypes not extensively represented in public bioactivity databases .

Quote Request

Request a Quote for N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.